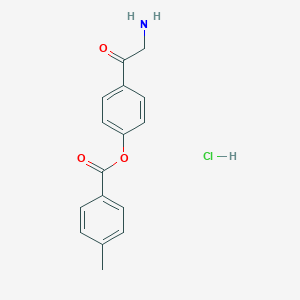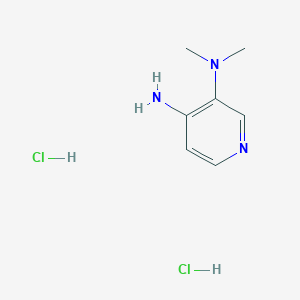
6-Aminohexane-1-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aminohexane-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C6H15ClN2O2S. It is a derivative of sulfonamide, characterized by the presence of an amino group attached to a hexane chain and a sulfonamide group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminohexane-1-sulfonamide hydrochloride typically involves the reaction of hexane-1,6-diamine with chlorosulfonic acid. The reaction proceeds under controlled conditions to ensure the formation of the desired sulfonamide derivative. The reaction can be represented as follows:
C6H15N2+ClSO3H→C6H15ClN2O2S+HCl
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the amino or sulfonamide groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
6-Aminohexane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Aminohexane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparaison Avec Des Composés Similaires
Sulfanilamide: Another sulfonamide derivative with similar antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.
Uniqueness: 6-Aminohexane-1-sulfonamide hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its hexane chain and sulfonamide group make it particularly effective in certain applications, differentiating it from other sulfonamide derivatives.
Propriétés
Formule moléculaire |
C6H17ClN2O2S |
|---|---|
Poids moléculaire |
216.73 g/mol |
Nom IUPAC |
6-aminohexane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C6H16N2O2S.ClH/c7-5-3-1-2-4-6-11(8,9)10;/h1-7H2,(H2,8,9,10);1H |
Clé InChI |
ZUTGTOSJHUYLCD-UHFFFAOYSA-N |
SMILES canonique |
C(CCCS(=O)(=O)N)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



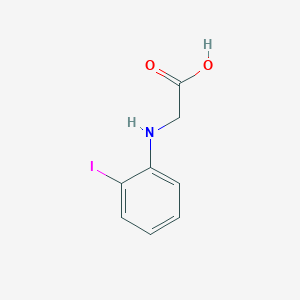

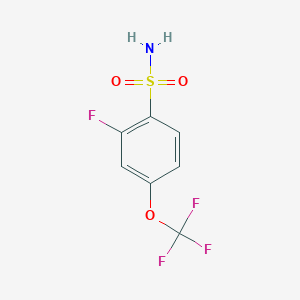
![methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride](/img/structure/B13515412.png)
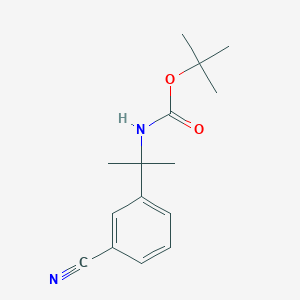
amino}-2,2-difluoropropanoate](/img/structure/B13515419.png)
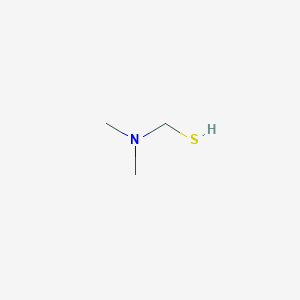
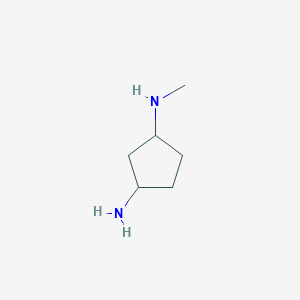
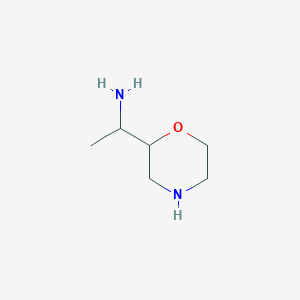
![n-[(Benzyloxy)carbonyl]-s-methylcysteine](/img/structure/B13515441.png)
![(3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13515456.png)
